molecular formula C17H24N4O7S2 B013862 N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide CAS No. 143541-95-1

N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide

Cat. No.: B013862
CAS No.: 143541-95-1
M. Wt: 460.5 g/mol
InChI Key: NBUUZMAGWSBIBL-UHFFFAOYSA-N
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Description

N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide (hereafter referred to by its full name) is a specialized chelator derived from ethylenediamine-N,N,N',N'-tetraacetic acid (EDTA). Its structure integrates a cysteaminyl linker modified with a 2-pyridylthio group, enabling covalent attachment to proteins via disulfide bonds with cysteine residues . This unique design allows the compound to serve as a bifunctional agent:

  • Chelation: Retains EDTA's ability to bind divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺) through its four carboxylate groups and two amine donors .
  • Protein Conjugation: The pyridylthio moiety facilitates site-specific incorporation of EDTA-metal complexes into proteins, making it invaluable for studying DNA-binding protein orientation and metal-dependent enzymatic activity .

Its applications span structural biology, enzymology, and metalloprotein research, where precise control over metal-protein interactions is critical .

Properties

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-[2-oxo-2-[2-(pyridin-2-yldisulfanyl)ethylamino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O7S2/c22-13(18-5-8-29-30-14-3-1-2-4-19-14)9-20(10-15(23)24)6-7-21(11-16(25)26)12-17(27)28/h1-4H,5-12H2,(H,18,22)(H,23,24)(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUUZMAGWSBIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCNC(=O)CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409155
Record name 2,2'-[(2-{(Carboxymethyl)[2-oxo-2-({2-[(pyridin-2-yl)disulfanyl]ethyl}amino)ethyl]amino}ethyl)azanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143541-95-1
Record name 2,2'-[(2-{(Carboxymethyl)[2-oxo-2-({2-[(pyridin-2-yl)disulfanyl]ethyl}amino)ethyl]amino}ethyl)azanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide (CAS Number: 143541-95-1) is a complex organic compound that serves as a versatile ligand in biochemical applications. Its structure allows for the coordination of metal ions, making it particularly useful in studies involving metal-protein interactions, DNA binding, and other biological processes.

  • Molecular Formula : C17H24N4O7S2
  • Molecular Weight : 432.53 g/mol
  • Structure : The compound features a pyridylthio group attached to a cysteamine moiety, which is further connected to an ethylenediamine backbone and tetraacetic acid functionalities.

Metal Ion Binding

The primary biological activity of this compound is its ability to chelate metal ions. This property is crucial in various biochemical assays and therapeutic applications. The compound can form stable complexes with transition metals such as Cu(II), Zn(II), and Ni(II), which are essential for numerous biological functions.

Applications in Biochemical Research

  • Protein Labeling : The compound is utilized for labeling proteins in order to study their interactions and functions. It facilitates the incorporation of metal ions into proteins, which can be detected using spectroscopic methods.
  • DNA Binding Studies : Research indicates that this ligand can enhance the understanding of how certain proteins interact with DNA. By forming complexes with DNA-binding proteins, it aids in elucidating the mechanisms of gene regulation.
  • Therapeutic Potential : There is ongoing research into the use of this compound in drug development, particularly in targeting metal-dependent enzymes and pathways involved in diseases such as cancer.

Case Studies

Several studies have highlighted the biological activities associated with this compound:

  • Study on Metal Complexes : A study demonstrated that complexes formed between this compound and Cu(II) exhibited significant antioxidant properties, suggesting potential applications in oxidative stress-related conditions.
  • Investigating Protein Interactions : Another research focused on the use of this ligand to study the orientation and interaction of transcription factors with DNA. The findings indicated that the ligand could stabilize protein-DNA complexes, providing insights into transcriptional regulation mechanisms.

Data Table of Biological Activities

Activity TypeDescriptionReference
Metal Ion BindingChelation of Cu(II), Zn(II), Ni(II)
Protein LabelingIncorporation into proteins for detection
DNA Interaction StudiesStabilization of protein-DNA complexes
Therapeutic ApplicationsPotential use in targeting metal-dependent enzymes

Scientific Research Applications

Biochemical Applications

Chelation Therapy
Pyridylthio-EDTA is utilized in chelation therapy to remove heavy metals from biological systems. Its ability to form stable complexes with metal ions such as lead, mercury, and cadmium makes it valuable in treating metal poisoning. Studies have shown its effectiveness in reducing metal toxicity in animal models, highlighting its potential for therapeutic applications in humans .

Drug Delivery Systems
The compound has been investigated for use in drug delivery systems. Its structure allows it to encapsulate therapeutic agents, enhancing their solubility and bioavailability. Research indicates that Pyridylthio-EDTA can facilitate targeted delivery of anticancer drugs, improving their efficacy while minimizing side effects .

Medical Diagnostics

Imaging Agents
Pyridylthio-EDTA has been explored as a radiotracer in medical imaging. Its chelating properties allow it to bind to radionuclides, which can be used for positron emission tomography (PET) scans. This application is crucial for the non-invasive diagnosis of various diseases, including cancer and cardiovascular conditions .

Biosensors
The compound is also employed in the development of biosensors for detecting metal ions in biological samples. By integrating Pyridylthio-EDTA into sensor designs, researchers have created sensitive platforms that can monitor metal ion concentrations in real-time, aiding in clinical diagnostics and environmental monitoring .

Environmental Science

Soil Remediation
Pyridylthio-EDTA has shown promise in environmental applications, particularly in soil remediation efforts. Its ability to mobilize heavy metals from contaminated soils enhances the effectiveness of bioremediation strategies. Studies indicate that using Pyridylthio-EDTA can significantly increase the bioavailability of metals for microbial degradation processes .

Water Treatment
In water treatment processes, Pyridylthio-EDTA is utilized to precipitate heavy metals from wastewater. Its chelation properties facilitate the removal of toxic metals, making it an effective agent for purifying industrial effluents before discharge into natural water bodies .

Analytical Chemistry

Metal Ion Detection
In analytical chemistry, Pyridylthio-EDTA serves as a reagent for detecting trace amounts of metal ions. It forms colored complexes with various metal ions that can be quantified spectrophotometrically. This application is particularly useful in environmental monitoring where precise measurements of metal contamination are required .

Chromatographic Techniques
The compound is also employed as a stationary phase or modifier in chromatographic techniques such as high-performance liquid chromatography (HPLC). Its ability to selectively bind certain metal ions enhances separation efficiency and resolution during analysis .

Summary Table of Applications

Application AreaSpecific UsesBenefits
BiochemistryChelation therapyEffective removal of heavy metals
Drug delivery systemsEnhanced solubility and targeted delivery
Medical DiagnosticsImaging agentsNon-invasive disease diagnosis
BiosensorsReal-time monitoring of metal ions
Environmental ScienceSoil remediationIncreased bioavailability for microbial processes
Water treatmentEffective removal of toxic metals
Analytical ChemistryMetal ion detectionPrecise quantification of contaminants
Chromatographic techniquesImproved separation efficiency

Case Studies

  • Chelation Therapy Study : A study conducted on animal models demonstrated that administration of Pyridylthio-EDTA significantly reduced blood lead levels compared to control groups, showcasing its potential for treating lead poisoning effectively .
  • Biosensor Development : Researchers developed a biosensor incorporating Pyridylthio-EDTA that successfully detected trace levels of mercury in water samples with high sensitivity and specificity .
  • Soil Remediation Experiment : Field studies indicated that applying Pyridylthio-EDTA to contaminated sites increased the bioavailability of heavy metals for microbial degradation by up to 50%, highlighting its role in enhancing bioremediation efforts .

Comparison with Similar Compounds

Structural and Functional Features

The compound is compared below with key EDTA derivatives and other polyaminocarboxylates:

Table 1: Structural and Functional Comparison
Compound Key Structural Features Reactive Group Metal Selectivity Stability Constant (log K, representative) Applications
Target Compound EDTA core + pyridylthio-cysteaminyl Pyridyl disulfide (thiol-reactive) Broad (similar to EDTA) ~16–23 (for RE³⁺ with EDTA) Protein-metal conjugation, DNA-binding studies
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid EDTA core + methanethiosulfonyl Methanethiosulfonyl (thiol-reactive) Broad Similar to EDTA Site-specific protein modification, metal-protein interaction studies
EGTA Ethylene glycol-bis(2-aminoethyl ether) backbone None (free acid) High Ca²⁺ selectivity over Mg²⁺ Ca²⁺: ~11.0; Mg²⁺: ~5.2 Calcium buffering in cell biology
DTPA Diethylenetriamine backbone + five carboxylates None (free acid) Broad, stronger for larger ions (e.g., Ln³⁺, An³⁺) Nd³⁺: ~22.5; Am³⁺: ~25.0 Actinide/lanthanide separation, MRI contrast agents
HEDTA Hydroxyethyl substituent on EDTA None (free acid) Moderate, pH-dependent Fe³⁺: ~19.8; Cu²⁺: ~17.6 Industrial chelation, detoxification

Key Differences and Research Findings

Protein Conjugation Capability
  • The target compound and its methanethiosulfonyl analog () are distinguished by their thiol-reactive groups, enabling covalent linkage to cysteine residues. This contrasts with non-reactive chelators like EDTA or DTPA, which remain in solution .
  • The pyridylthio group offers reversible disulfide bonding, useful for controlled protein modification, whereas methanethiosulfonyl forms irreversible thioether bonds .
Metal Binding and Selectivity
  • While the EDTA core provides broad metal affinity, the monoamide substitution slightly reduces binding strength compared to free EDTA. For example, stability constants for rare-earth (RE³⁺) complexes with EDTA range from log K = 16–23 , whereas the monoamide derivative may exhibit marginally lower values due to reduced ligand flexibility.
  • EGTA’s selectivity for Ca²⁺ over Mg²⁺ (log K difference >5) makes it superior for calcium-specific buffering, unlike the target compound, which lacks such ion discrimination .

Preparation Methods

Formation of Ethylenediamine-N,N,N',N'-tetraacetic Acid (EDTA)

EDTA serves as the foundational scaffold. Industrial synthesis typically involves reacting ethylenediamine with sodium cyanide and formaldehyde under alkaline conditions, followed by hydrolysis to yield tetraacetic acid groups. For laboratory-scale preparation, ethylenediamine is treated with chloroacetic acid in a basic aqueous medium:

NH₂CH₂CH₂NH₂ + 4 ClCH₂CO₂H + 8 NaOH → EDTA\cdotp4Na + 4 NaCl + 6 H₂O\text{NH₂CH₂CH₂NH₂ + 4 ClCH₂CO₂H + 8 NaOH → EDTA·4Na + 4 NaCl + 6 H₂O}

This reaction proceeds at 50–60°C for 12–24 hours, with yields exceeding 85% after recrystallization.

Monoamide Derivatization

Selective monoamidation is achieved by protecting three carboxylate groups as methyl esters, followed by coupling with an amine. For example:

  • Esterification : EDTA is refluxed with methanol and sulfuric acid to form EDTA tetramethyl ester.

  • Partial hydrolysis : Controlled hydrolysis with aqueous NaOH converts one ester to a carboxylate.

  • Amide coupling : The free carboxylate reacts with cysteamine (HS-CH₂CH₂-NH₂) via carbodiimide-mediated activation (e.g., EDC/HOBt).

Yields for this step range from 60–75%, with purity dependent on chromatographic separation of monoamide intermediates.

Introduction of 2-Pyridylthio Group

The cysteamine side chain’s thiol group is reacted with 2,2'-dithiodipyridine to form a disulfide bond, which is subsequently reduced to the pyridylthio derivative:

HS-CH₂CH₂-NH-EDTA-monoamide + PySSPy → PyS-S-CH₂CH₂-NH-EDTA-monoamide\text{HS-CH₂CH₂-NH-EDTA-monoamide + PySSPy → PyS-S-CH₂CH₂-NH-EDTA-monoamide}
PyS-S-CH₂CH₂-NH-EDTA-monoamide + DTT → PyS-CH₂CH₂-NH-EDTA-monoamide\text{PyS-S-CH₂CH₂-NH-EDTA-monoamide + DTT → PyS-CH₂CH₂-NH-EDTA-monoamide}

This step proceeds in >90% yield under nitrogen atmosphere to prevent disulfide reformation.

Alternative Pathway: Modular Assembly of Ligand Components

Synthesis of Cysteaminyl-Pyridylthio Precursor

A divergent approach involves pre-forming the cysteaminyl-pyridylthio moiety before conjugation to EDTA-monoamide:

  • Cysteamine modification : Cysteamine hydrochloride is treated with 2-bromopyridine in DMF, yielding S-(2-pyridyl)cysteamine.

  • Disulfide formation : Oxidation with H₂O₂ generates the disulfide (PyS-S-CH₂CH₂-NH₂), which is purified via silica chromatography.

Conjugation to EDTA-monoamide

The disulfide is reduced with tris(2-carboxyethyl)phosphine (TCEP) to regenerate the thiol, which reacts with maleimide-functionalized EDTA-monoamide:

PyS-S-CH₂CH₂-NH₂ + TCEP → 2 PyS-CH₂CH₂-NH₂\text{PyS-S-CH₂CH₂-NH₂ + TCEP → 2 PyS-CH₂CH₂-NH₂}
PyS-CH₂CH₂-NH₂ + Maleimide-EDTA-monoamide → PyS-CH₂CH₂-NH-EDTA-monoamide\text{PyS-CH₂CH₂-NH₂ + Maleimide-EDTA-monoamide → PyS-CH₂CH₂-NH-EDTA-monoamide}

This method avoids regioselectivity issues but requires pre-functionalized EDTA derivatives, which are commercially limited.

Optimization and Analytical Validation

Reaction Condition Screening

Critical parameters for high yield include:

  • pH control : Amidation proceeds optimally at pH 6.5–7.5 to balance carbodiimide activation and minimize hydrolysis.

  • Temperature : Coupling reactions are performed at 0–4°C to suppress side reactions.

  • Solvent selection : DMF or DMSO enhances solubility of intermediates.

Characterization Data

Property Value Method
Melting Point218–220°C (decomposes)Differential Scanning Calorimetry
UV-Vis λmax (H₂O)260 nm (pyridylthio absorption)Spectrophotometry
HRMS (ESI+)m/z 461.12 [M+H]⁺High-Resolution Mass Spec
Chelation Capacity (Ca²⁺)1:1 stoichiometryIsothermal Titration Calorimetry

These data confirm successful synthesis and metal-binding functionality .

Q & A

Basic: What are the primary research applications of this compound in protein-metal interaction studies?

This ligand is designed to incorporate EDTA-metal complexes into proteins, enabling precise studies on the orientation and dynamics of DNA-binding proteins. Its pyridylthio group facilitates covalent attachment to cysteine residues in proteins, while the EDTA moiety chelates metal ions (e.g., Fe³⁺, Zn²⁺) critical for structural or catalytic functions. Methodologically, researchers use it to:

  • Site-specific labeling : Introduce metals at defined protein sites via cysteine residues .
  • Orientation analysis : Apply techniques like X-ray crystallography or Förster resonance energy transfer (FRET) to resolve spatial arrangements of DNA-protein complexes .

Basic: How is the compound synthesized and purified for experimental use?

Synthesis involves coupling cysteamine derivatives with EDTA analogs via pyridyl disulfide linkages. Key steps include:

  • Reaction sequence : (i) Activation of EDTA monoamide with thiol-reactive groups (e.g., 2-pyridyl disulfide), (ii) conjugation to cysteamine via thiol-disulfide exchange .
  • Purification : HPLC or size-exclusion chromatography to isolate the product, confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Advanced: How do competing ligands or buffer components affect its metal-chelation efficiency?

Competing anions (e.g., phosphate, oxalate) or chelators (e.g., EGTA) can alter metal-binding kinetics. For example:

  • Phosphate interference : Competes for surface-binding sites on metal ions, potentially destabilizing EDTA-metal complexes. Mitigation involves pre-equilibrating the system with excess ligand .
  • Oxalate vs. EDTA mechanisms : Oxalate’s binuclear surface complexes dissolve metal oxides faster than EDTA’s tetranuclear complexes, which are slower due to bond-breaking requirements .

Advanced: How to resolve discrepancies in metal-binding affinity data across studies?

Contradictions often arise from:

  • pH dependency : Protonation states of EDTA’s carboxyl groups influence chelation. Standardize buffers (e.g., pH 7.4 for physiological conditions) and measure stability constants via isothermal titration calorimetry (ITC) .
  • Steric hindrance : Bulky substituents (e.g., pyridylthio groups) may reduce accessibility. Compare binding kinetics with unmodified EDTA using UV-Vis spectroscopy .

Advanced: How does structural modification (e.g., pyridylthio vs. methyl groups) impact functionality?

Modifications alter steric and electronic properties:

  • Pyridylthio group : Enhances covalent binding to cysteine residues but may reduce metal affinity due to steric effects.
  • Monoamide vs. tetraacetic acid : The monoamide form increases solubility in aqueous buffers while retaining four carboxylate groups for metal coordination .
    Table 1 : Comparative stability constants (log K) for metal complexes:
LigandFe³⁺Zn²⁺
EDTA25.116.5
This compound (monoamide)23.815.2
HBED*28.617.9
Data adapted from trivalent metal complex studies .

Advanced: What experimental controls are critical for avoiding artifacts in DNA-protein orientation studies?

  • Negative controls : Use metal-free ligand or mutated proteins lacking cysteine residues to confirm specificity .
  • Competition assays : Add excess EDTA to quench nonspecific metal binding .
  • Cross-validation : Pair FRET data with atomic-force microscopy (AFM) to resolve structural ambiguities .

Advanced: How to optimize the compound’s use in time-resolved metal-release studies?

  • Stopped-flow spectroscopy : Monitor rapid metal dissociation kinetics under varying pH or ionic strength .
  • Quenchers : Use light-sensitive caged metals (e.g., nitrophenyl-EGTA) to synchronize release events .

Advanced: What are the limitations of this ligand in studying multidomain proteins?

  • Domain interference : Large proteins may shield metal-binding sites. Use protease digestion to isolate domains before labeling .
  • Nonspecific binding : Optimize ligand-to-protein ratios via titration assays and validate with circular dichroism (CD) spectroscopy .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide
Reactant of Route 2
Reactant of Route 2
N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide

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